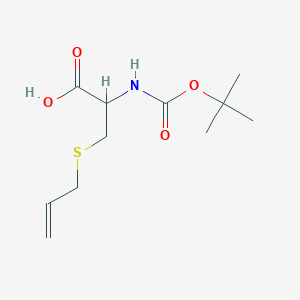
Boc-S-2-propenyl-D-Cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-2-propenyl-D-Cysteine, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-ylsulfanyl}propanoic acid, is a derivative of cysteine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the cysteine molecule. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bases and anhydrides such as di-tert-butyl dicarbonate (Boc2O) for the Boc protection . The propenyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production methods for Boc-S-2-propenyl-D-Cysteine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Boc-S-2-propenyl-D-Cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The propenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.
Substitution: Alkylating agents like allyl bromide can be used for introducing the propenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine (S-2-propenyl-D-Cysteine).
Substitution: Various alkylated derivatives depending on the alkylating agent used.
Scientific Research Applications
Boc-S-2-propenyl-D-Cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in relation to its antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Boc-S-2-propenyl-D-Cysteine involves its interaction with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. The propenyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and structures. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
S-allyl-L-cysteine: Another derivative of cysteine with an allyl group instead of a propenyl group.
S-methyl-L-cysteine: Contains a methyl group at the sulfur atom.
S-ethyl-L-cysteine: Contains an ethyl group at the sulfur atom
Uniqueness
Boc-S-2-propenyl-D-Cysteine is unique due to the presence of both the Boc protecting group and the propenyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H19NO4S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
InChI Key |
LLELEVZXNGKSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















